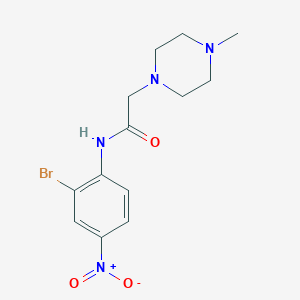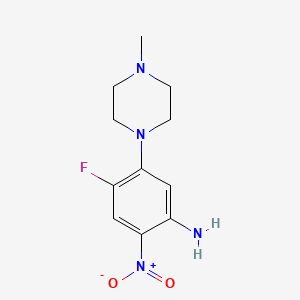![molecular formula C23H23N3O3 B4142319 N-ethyl-5-nitro-N-phenyl-2-[(2-phenylethyl)amino]benzamide](/img/structure/B4142319.png)
N-ethyl-5-nitro-N-phenyl-2-[(2-phenylethyl)amino]benzamide
Descripción general
Descripción
N-ethyl-5-nitro-N-phenyl-2-[(2-phenylethyl)amino]benzamide, commonly known as ENPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ENPA is a synthetic compound that belongs to the class of benzamides and has been extensively studied for its biological properties.
Mecanismo De Acción
ENPA exerts its biological effects by inhibiting the activity of certain enzymes and proteins. ENPA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of topoisomerase II, ENPA prevents the proliferation of cancer cells. ENPA has also been shown to inhibit the activity of viral DNA polymerase, an enzyme that is essential for viral replication. By inhibiting the activity of viral DNA polymerase, ENPA prevents the replication of herpes simplex virus type 1.
Biochemical and Physiological Effects:
ENPA has been shown to exhibit potent antitumor activity by inducing apoptosis, a process by which cancer cells undergo programmed cell death. ENPA has also been shown to inhibit the migration and invasion of cancer cells, making it a potential candidate for the treatment of metastatic cancers. ENPA has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. ENPA has also been shown to exhibit potent antioxidant activity by scavenging free radicals and preventing oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ENPA has several advantages for lab experiments, such as its high potency, selectivity, and solubility in water. However, ENPA also has certain limitations, such as its potential toxicity and limited stability in biological fluids. Therefore, careful consideration should be given to the dose and duration of ENPA treatment in lab experiments.
Direcciones Futuras
There are several future directions for the study of ENPA. One potential direction is the development of ENPA derivatives with improved potency and selectivity. Another potential direction is the study of ENPA in combination with other anticancer drugs to enhance its antitumor activity. Furthermore, the study of ENPA in animal models of cancer and viral infections could provide valuable insights into its potential therapeutic applications. Finally, the study of the pharmacokinetics and pharmacodynamics of ENPA could provide valuable information for the development of ENPA-based drugs.
Aplicaciones Científicas De Investigación
ENPA has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. ENPA has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for cancer treatment. ENPA has also been studied for its antiviral activity against herpes simplex virus type 1, making it a potential candidate for the development of antiviral drugs. Furthermore, ENPA has been shown to exhibit potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-ethyl-5-nitro-N-phenyl-2-(2-phenylethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-2-25(19-11-7-4-8-12-19)23(27)21-17-20(26(28)29)13-14-22(21)24-16-15-18-9-5-3-6-10-18/h3-14,17,24H,2,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXBRGMEYQXEAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-({3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)-1-propanol hydrochloride](/img/structure/B4142255.png)
![N-(2,3-dimethylphenyl)-N'-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}thiourea](/img/structure/B4142260.png)

![dimethyl 5-[({[2-(2,4-dichlorophenoxy)propanoyl]amino}carbonothioyl)amino]isophthalate](/img/structure/B4142269.png)
![ethyl 4-{[2-(1H-benzimidazol-2-ylthio)propanoyl]amino}benzoate](/img/structure/B4142290.png)
![N-[(1-adamantylamino)carbonothioyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B4142292.png)
![ethyl 4-({[3-allyl-1-(4-chlorophenyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4142299.png)
![ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-[(3-methoxy-4-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4142307.png)
![N-[3-(allyloxy)benzyl]-2-phenylethanamine hydrochloride](/img/structure/B4142312.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(1H-imidazol-1-yl)ethyl]-N-methylbenzamide](/img/structure/B4142313.png)
![N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitro-N-phenylbenzamide](/img/structure/B4142321.png)
![2-({[3-{[(3-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4142322.png)